Cyclohex-3-en-1-yl-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone
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Overview
Description
Cyclohex-3-en-1-yl-(9-propan-2-yl-3,9-diazabicyclo[421]nonan-3-yl)methanone is a complex organic compound with a unique structure that combines a cyclohexene ring with a diazabicyclononane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohex-3-en-1-yl-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone typically involves multiple steps, starting with the preparation of the cyclohexene ring and the diazabicyclononane structure separately. These intermediates are then combined through a series of reactions to form the final compound. Common synthetic routes may include:
Cyclohexene Ring Formation: This can be achieved through the hydrogenation of benzene or the dehydration of cyclohexanol.
Diazabicyclononane Synthesis: This involves the cyclization of appropriate amine precursors under specific conditions.
Coupling Reaction: The final step involves coupling the cyclohexene ring with the diazabicyclononane moiety using reagents such as Grignard reagents or organolithium compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-en-1-yl-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the diazabicyclononane moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Cyclohex-3-en-1-yl-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Cyclohex-3-en-1-yl-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclohex-3-en-1-yl-propanoic acid
- 3-Cyclohex-1-enyl-prop-2-enal
- 3-amino-3-(cyclohex-3-en-1-yl)propanoic acid
Uniqueness
Cyclohex-3-en-1-yl-(9-propan-2-yl-3,9-diazabicyclo[421]nonan-3-yl)methanone is unique due to its combination of a cyclohexene ring and a diazabicyclononane moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
cyclohex-3-en-1-yl-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-13(2)19-15-8-9-16(19)12-18(11-10-15)17(20)14-6-4-3-5-7-14/h3-4,13-16H,5-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIZJPDURAELQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCC1CN(CC2)C(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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